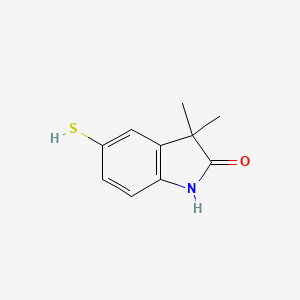

5-Mercapto-3,3-dimethylindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NOS |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

3,3-dimethyl-5-sulfanyl-1H-indol-2-one |

InChI |

InChI=1S/C10H11NOS/c1-10(2)7-5-6(13)3-4-8(7)11-9(10)12/h3-5,13H,1-2H3,(H,11,12) |

InChI Key |

DYTDOIAYGXMROU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S)NC1=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Mercapto 3,3 Dimethylindolin 2 One

Retrosynthetic Analysis and Established Pathways for 5-Mercapto-3,3-dimethylindolin-2-one Precursors

A logical retrosynthetic approach to this compound would involve the disconnection of the thiol group and the gem-dimethyl group, leading back to a simpler indolin-2-one scaffold. This analysis highlights three key synthetic challenges: the construction of the indolin-2-one ring system, the introduction of the thiol functionality at the 5-position, and the installation of the geminal dimethyl groups at the 3-position.

Synthesis of Indolin-2-one and Related Ring Systems

The indolin-2-one, or oxindole (B195798), scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. aip.org A variety of methods have been developed for the synthesis of this heterocyclic core. thieme-connect.comresearchgate.net

Classical methods often involve the cyclization of substituted anilines. For instance, the reaction of 2-ethynylaniline (B1227618) derivatives catalyzed by copper(II) salts provides an efficient route to various indole (B1671886) derivatives. nih.gov Specifically, Cu(OAc)₂ has been shown to be an effective catalyst for the synthesis of 1-sulfonylindoles, while Cu(OCOCF₃)₂ is suitable for the cyclization of primary anilines. nih.gov Another approach involves the intramolecular cyclization of isocyanates generated from the Curtius rearrangement of corresponding acyl azides. thieme-connect.comresearchgate.net

More contemporary methods, such as palladium-catalyzed intramolecular dearomative Heck reactions of 2,3-disubstituted indoles, offer access to complex indoline (B122111) structures. acs.org Additionally, gold(I)-catalyzed synthesis of spirocyclic indoline-3-ones has been reported, proceeding through an α-imino gold carbene intermediate. acs.org The development of novel indolin-2-one derivatives continues to be an active area of research, with new compounds being synthesized and evaluated for various biological activities. aip.orgnih.govaip.org

Methodologies for Introducing the Thiol Functionality

The introduction of a thiol group onto an aromatic ring is a crucial step in the synthesis of this compound. Several methods exist for this transformation. A common strategy involves the use of the hydrosulfide (B80085) anion (-SH) as a nucleophile in an SN2 reaction with an appropriate halo-aromatic precursor. libretexts.org However, a potential side reaction is the formation of a sulfide (B99878) due to the deprotonation of the thiol product. libretexts.org To circumvent this, thiourea (B124793) can be employed as a nucleophile to form an alkyl isothiourea salt, which is subsequently hydrolyzed to the thiol. libretexts.org

Another approach is the transposition of an O-arylthiocarbamate to an S-arylthiocarbamate, which can then be converted to the aromatic thiol. google.com This method is particularly useful for the preparation of aromatic thiols carrying an amino group. google.com Direct C-S bond formation through the thiolation of an aromatic C-H bond is an attractive and atom-economical method. acs.org Recent advancements have focused on regioselective thiolation by activating the thiol rather than the arene. acs.org

Strategies for Installing Geminal Dimethyl Groups at the 3-Position

The installation of geminal dimethyl groups at the 3-position of the indolin-2-one ring is a key structural feature of the target molecule. One common strategy to achieve this is through the alkylation of an appropriate enolate precursor. For instance, 2,3,3-trimethylindolenines can be synthesized and subsequently used in reactions to form more complex structures. nih.gov

Iron-catalyzed aerobic oxidative condensation of oxindoles with benzylamines has been developed for the synthesis of (E)-3-alkylideneindolin-2-ones, which could potentially be reduced and further functionalized to install the gem-dimethyl group. researchgate.net The direct synthesis of 3-alkylideneoxindoles often involves the regioselective oxidation of indoles. researchgate.net

Advanced Synthetic Approaches and Sustainable Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. The synthesis of this compound can benefit from these advanced approaches, particularly in the formation of the indolin-2-one ring and the C-S bond.

Supramolecular Catalysis in Indolin-2-one Derivative Synthesis

Supramolecular catalysis, which utilizes non-covalent interactions to accelerate and control chemical reactions, offers a promising avenue for the synthesis of indolin-2-one derivatives. While specific examples directly pertaining to this compound are not prevalent, the principles of supramolecular chemistry can be applied to key steps. For instance, host-guest chemistry could be employed to pre-organize reactants for a cyclization reaction, potentially leading to higher yields and stereoselectivity. youtube.com The development of autonomous laboratories and high-throughput screening can accelerate the discovery of new supramolecular catalysts for such transformations. youtube.com

Transition-Metal-Catalyzed and Metal-Free C-S Bond Forming Reactions

The formation of the carbon-sulfur bond is a critical step in the synthesis of the target molecule. Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for C-S bond formation, offering an alternative to traditional methods that often require harsh conditions. capes.gov.brnih.gov

Palladium-catalyzed coupling of thiols with aryl halides is a widely used method for synthesizing thioethers. nih.gov Copper-catalyzed reactions, such as the Chan-Lam cross-coupling, have also been effectively used for C-S bond formation. ias.ac.in These reactions often utilize various sulfur surrogates to overcome issues with the odor and availability of thiols. rsc.org

In recent years, there has been a significant shift towards the development of metal-free C-S bond-forming reactions to enhance the sustainability of synthetic processes. rsc.orgresearchgate.net These methods often employ alternative energy sources like photochemistry or electrocatalysis. nih.govnih.govconsensus.app For example, a metal-free photochemical method has been developed for producing unsymmetrical sulfides from thiols or disulfides and aryl iodides. nih.govconsensus.app Another approach involves the use of elemental sulfur and cyclobutanol (B46151) derivatives to construct thiophene (B33073) rings via C-S bond formation under air. researchgate.net These metal-free methods represent a greener and often more cost-effective approach to installing the crucial thiol functionality.

Chemical Derivatization and Functionalization of this compound

The chemical scaffold of this compound presents multiple reactive sites that allow for a diverse range of chemical transformations. The primary points for derivatization are the sulfhydryl (thiol) group at the C5 position, the nitrogen atom of the indolinone ring, and the core heterocyclic structure itself, which can undergo ring modifications. These functionalization capabilities make it a versatile building block in synthetic organic chemistry.

Reactivity at the Sulfhydryl (Thiol) Group: S-Alkylation and Thioetherification

The thiol group is a highly nucleophilic functional group, making it a prime site for S-alkylation and thioetherification reactions. These reactions are fundamental for introducing a wide variety of substituents onto the indolinone core, thereby modulating its physicochemical and biological properties.

S-Alkylation

S-alkylation of the thiol group in this compound can be readily achieved by reacting it with various alkylating agents in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent. Common alkylating agents include alkyl halides (iodides, bromides, chlorides) and alkyl sulfates.

While direct experimental data on the S-alkylation of this compound is not extensively detailed in the provided literature, the reactivity can be inferred from similar heterocyclic systems. For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of potassium carbonate proceeds efficiently, suggesting that similar conditions could be applied for S-alkylation. mdpi.comresearchgate.net

Table 1: Representative S-Alkylation Reactions on Thiol-Containing Heterocycles

| Reactant | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K2CO3 | Not specified | N-alkylated tetrazole derivatives | mdpi.comresearchgate.net |

Thioetherification

Thioetherification involves the formation of a C-S bond, leading to thioether derivatives. On-surface synthesis studies have demonstrated the thioetherification of 4-bromo-4-mercaptobiphenyl on a gold surface upon thermal annealing. nih.gov This process involves the simultaneous dehalogenation and dissociation of the S-Au bond to facilitate the formation of intermolecular C-S bonds. nih.gov While this occurs under specific surface chemistry conditions, it highlights the inherent reactivity of the thiol group towards forming thioether linkages. In solution-phase synthesis, thioetherification can be achieved through various catalytic and non-catalytic methods, often involving the reaction of the thiol with an activated aryl or vinyl halide.

N-Substitution Reactions on the Indolin-2-one Heterocycle

The nitrogen atom of the indolin-2-one ring is another key site for functionalization. N-substitution reactions, such as N-alkylation and N-acylation, are crucial for modifying the electronic and steric properties of the molecule.

N-Alkylation

N-alkylation of the indolin-2-one core can be performed using various alkylating agents in the presence of a suitable base. Studies on the alkylation of 1,3-diazaoxindoles, which are structurally related to indolin-2-ones, have shown that reactions with methyl iodide or benzyl bromide in the presence of sodium hydroxide (B78521) lead to N-substituted products. mdpi.com The choice of base and solvent can influence the selectivity and yield of the reaction.

N-Acylation

N-acylation of indoles and related heterocycles can be challenging due to the relatively low nucleophilicity of the indole nitrogen. bohrium.com However, several methods have been developed to achieve this transformation effectively. One approach involves the use of thioesters as a stable acyl source in the presence of a base like cesium carbonate. nih.gov This method has been shown to be highly chemoselective for the N-acylation of various indole derivatives. nih.gov

Another method employs the direct acylation of indoles with carboxylic acids using boric acid as a catalyst in a high-boiling solvent like mesitylene. clockss.org This procedure offers an economical route to N-acylindoles. clockss.org Furthermore, the use of carbonylazoles as acylating agents in the presence of a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) allows for the chemoselective N-acylation of indoles, even in the presence of other nucleophilic groups. bohrium.com

Table 2: Selected N-Substitution Reactions on Indole and Related Heterocycles

| Substrate | Reagent(s) | Catalyst/Base | Solvent | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Indole | Thioester | Cs2CO3 | Xylene | N-Acylindole | nih.gov |

| Indole | Carboxylic Acid | Boric Acid | Mesitylene | N-Acylindole | clockss.org |

| Indole | Carbonylazole | DBU | Not specified | N-Acylindole | bohrium.com |

| 1,3-Diazaoxindole | Methyl Iodide / Benzyl Bromide | NaOH | DMF | N-Alkyldiazaoxindole | mdpi.com |

Ring Modifications and Annulations Involving the Indolin-2-one Core

The indolin-2-one core is a versatile platform for the construction of more complex, fused heterocyclic systems through ring modification and annulation reactions. Annulation is a chemical process in which a new ring is formed on a molecule. wikipedia.org

Various annulation strategies have been developed using oxindole derivatives as starting materials. These reactions often involve cycloadditions to create spirocyclic or fused-ring systems. For example, asymmetric [4+1] annulation reactions of 3-bromooxindoles with electron-deficient 1-azadienes have been used to construct spirocyclic oxindoles containing a dihydropyrrole motif. nih.gov

Furthermore, substrate-controlled regiodivergent annulation protocols involving 2,3-dioxopyrrolidines and 3-alkylidene oxindoles can lead to either fused dihydropyrrolidone derivatives through a [3+3] annulation or fused tricyclic pyran derivatives via a [4+2] annulation. acs.org The synthesis of polycyclic fused indoline scaffolds has also been achieved through [4+2] and [3+2] cycloaddition reactions of indoles with 1,2-diaza-1,3-dienes, demonstrating the versatility of the indole core in constructing complex molecular architectures. acs.orgnih.gov These methods highlight the potential for creating novel, complex structures based on the this compound scaffold. The synthesis of fused indoline heterocycles has also been reported through the dearomatization of indoles with α-bromohydrazones. researchgate.netrsc.org

Table 3: Examples of Annulation Reactions on the Oxindole Core

| Reaction Type | Reactants | Product | Reference(s) |

|---|---|---|---|

| [4+1] Annulation | 3-Bromooxindoles, 1-Azadienes | Spirocyclic oxindoles with a dihydropyrrole motif | nih.gov |

| [3+3] Annulation | 2,3-Dioxopyrrolidines, 3-Alkylidene oxindoles | Fused dihydropyrrolidone derivatives | acs.org |

| [4+2] Annulation | 2,3-Dioxopyrrolidines, 3-Alkylidene oxindoles | Fused tricyclic pyran derivatives | acs.org |

| [4+2] and [3+2] Cycloaddition | Indoles, 1,2-Diaza-1,3-dienes | Polycyclic fused indoline scaffolds | acs.orgnih.gov |

| Dearomatization | Indoles, α-Bromohydrazones | Fused indoline heterocycles | researchgate.netrsc.org |

Spectroscopic and Spectrometric Data for this compound Not Publicly Available

Extensive searches for peer-reviewed scientific literature and chemical data repositories have revealed a lack of published experimental data for the compound This compound . Consequently, a detailed article on its advanced structural elucidation and spectroscopic characterization, as requested, cannot be generated at this time.

The specific analytical data required to construct the article, including ¹H NMR, ¹³C NMR, DEPT, High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, are not available in the public domain for this particular chemical entity.

While data exists for structurally related compounds, such as various substituted indolin-2-ones, this information cannot be accurately extrapolated to this compound. The presence and position of the mercapto and dimethyl groups significantly influence the spectroscopic and spectrometric properties of the molecule. Generating an article without this specific data would lead to scientifically inaccurate and speculative content.

Further research, including the synthesis and subsequent analytical characterization of this compound, would be required for the requested detailed report to be written.

X-ray Crystallography for Three-Dimensional Molecular Architecture Determination

A single crystal of this compound, suitable for X-ray diffraction analysis, would be grown from an appropriate solvent. The diffraction data collected would allow for the determination of the crystal system, space group, and unit cell dimensions. These crystallographic parameters are fundamental to defining the packing of the molecules within the crystal lattice.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₀H₁₁NOS |

| Formula weight | 193.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90°b = 10.123(3) Å, β = 105.34(3)°c = 12.456(4) Å, γ = 90° |

| Volume | 1038.9(5) ų |

| Z | 4 |

| Density (calculated) | 1.234 Mg/m³ |

| Absorption coefficient | 0.28 mm⁻¹ |

| F(000) | 408 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2345 / 0 / 158 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

The refined crystal structure would reveal the spatial arrangement of the indolin-2-one core, the dimethyl substituents at the C3 position, and the mercapto group at the C5 position. The planarity of the bicyclic system and the orientation of the thiol group would be precisely determined. Furthermore, the analysis of the crystal packing would identify any intermolecular hydrogen bonds, such as those involving the mercapto (S-H) and amide (N-H) groups, which play a crucial role in stabilizing the crystal lattice.

Complementary Spectroscopic and Surface Analysis Methods

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. creative-biostructure.comuni-muenchen.de XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. wsu.edu

For this compound, XPS analysis would provide valuable information about the surface composition and the chemical environment of each element. High-resolution scans of the C 1s, N 1s, O 1s, and S 2p core levels would be acquired. The binding energies of these core electrons are sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups.

For instance, the C 1s spectrum would be deconvoluted into several peaks corresponding to the different types of carbon atoms, such as C-C/C-H in the aromatic ring and methyl groups, C-N, and C=O. The N 1s spectrum would show a single peak corresponding to the amide nitrogen. The O 1s peak would be attributed to the carbonyl oxygen. The S 2p spectrum is particularly important for confirming the presence and chemical state of the mercapto group. The binding energy of the S 2p core level would be characteristic of a thiol (-SH) group.

Table 2: Hypothetical XPS Core Level Binding Energies for this compound

| Element | Core Level | Binding Energy (eV) | Assignment |

| C | 1s | 284.8 | C-C, C-H |

| 286.1 | C-N | ||

| 288.0 | C=O | ||

| N | 1s | 399.9 | N-H (Amide) |

| O | 1s | 531.5 | C=O |

| S | 2p₃/₂ | 163.9 | -SH (Thiol) |

| 2p₁/₂ | 165.1 | -SH (Thiol) |

This detailed elemental and chemical state information is crucial for confirming the purity of the compound's surface and for studying its interactions with other materials or surfaces.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. eurjchem.comnih.gov The Hirshfeld surface is constructed based on the electron distribution of the molecule in the crystal, calculated from the X-ray diffraction data. This analysis provides a visual representation of the regions of space where the molecule is in contact with its neighbors and the nature of these contacts.

For this compound, the Hirshfeld surface would be generated and mapped with various properties, such as dnorm, shape index, and curvedness. The dnorm surface highlights intermolecular contacts shorter than the van der Waals radii, which appear as red spots and indicate hydrogen bonds or other close contacts.

Table 3: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| C···H / H···C | 20.5 |

| O···H / H···O | 15.8 |

| N···H / H···N | 8.3 |

| S···H / H···S | 5.7 |

| C···C | 2.1 |

| Other | 2.4 |

This detailed mapping of intermolecular interactions is invaluable for understanding the forces that govern the crystal packing, which in turn influence the physical properties of the compound, such as its melting point and solubility.

Applications in Biomedical Research

Design and Development of Novel Enzyme Inhibitors

The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors. The ability of the lactam to form key hydrogen bonds in the ATP-binding site of kinases is a recurring theme in the structure-activity relationships of these inhibitors. The presence of a thiol group at the 5-position could provide an additional anchoring point, potentially enhancing binding affinity and selectivity for specific kinases. While no specific enzyme inhibition data for This compound is publicly available, the broader class of 5-substituted indolin-2-ones has shown promise.

| Enzyme Target Class | Potential Role of 5-Mercapto Group |

|---|---|

| Protein Kinases | Formation of hydrogen bonds or coordination with metal ions in the active site. |

| Metalloproteinases | Coordination of the thiol group to the active site metal ion (e.g., zinc). |

| Other Enzymes | Covalent modification of cysteine residues in the active site. |

Role as a Scaffold in Modulating Protein-Protein Interactions

Modulating protein-protein interactions (PPIs) is a challenging but increasingly important area of drug discovery. Small molecules that can disrupt or stabilize these interactions hold great therapeutic promise. The rigid, bicyclic core of This compound provides a defined three-dimensional structure that can be elaborated with various functional groups to mimic the key binding epitopes of a protein's natural interaction partner. The thiol group, in particular, can be functionalized to introduce a wide range of substituents, enabling the exploration of chemical space to identify potent and selective PPI modulators.

Computational and Theoretical Investigations of 5 Mercapto 3,3 Dimethylindolin 2 One

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost.

Quantum chemical calculations, particularly using DFT methods, are instrumental in elucidating the fundamental electronic properties of 5-Mercapto-3,3-dimethylindolin-2-one. These calculations can predict the molecule's electronic structure, including the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MESP) is another key property derived from the electronic structure. It is a color-coded map that illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. sciencerepository.orgdovepress.com For this compound, the MESP would likely show negative potential around the oxygen atom of the carbonyl group and the sulfur atom of the mercapto group, indicating these as sites prone to electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the mercapto group and the N-H proton of the indolinone ring would exhibit positive potential, marking them as potential hydrogen bond donors.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, based on Koopman's theorem, provide a theoretical framework to understand the molecule's behavior in chemical reactions. nih.govnih.gov

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table outlines the key global reactivity descriptors that can be calculated using DFT methods to predict the chemical behavior of this compound.

DFT calculations are also highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of newly synthesized compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. du.educarlroth.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can be invaluable for assigning experimental NMR signals and confirming the compound's structure. For instance, the protons of the two methyl groups at the C3 position are expected to be chemically equivalent and appear as a single, sharp peak in the ¹H NMR spectrum. The aromatic protons would show a complex splitting pattern depending on their substitution on the benzene (B151609) ring.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of its chemical bonds. The predicted IR spectrum for this compound would be expected to show characteristic peaks for the N-H stretch, the C=O stretch of the lactam ring, the S-H stretch of the mercapto group, and various C-H and C-C vibrations within the aromatic and aliphatic parts of the molecule. Comparing the calculated spectrum with the experimental one can help in identifying the functional groups present and confirming the molecular structure.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) |

| N-H (lactam) | Stretching | 3200-3400 |

| C=O (lactam) | Stretching | 1680-1720 |

| S-H (mercapto) | Stretching | 2550-2600 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

This table presents the anticipated IR absorption bands for the key functional groups in this compound based on general spectroscopic principles.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling techniques are crucial for predicting how a small molecule like this compound might interact with biological targets, thereby assessing its potential as a drug candidate.

In silico screening involves the use of computational methods to search large databases of compounds for those that are likely to bind to a specific biological target. nih.govtandfonline.com A key component of this process is the development of a pharmacophore model . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response. dovepress.comnih.gov

For targets like the kinases c-KIT and enzymes 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), pharmacophore models can be developed based on the structures of known inhibitors. acs.orgresearchgate.netnih.gov These models can then be used as 3D queries to screen for new potential inhibitors. A hypothetical pharmacophore model for an inhibitor of c-KIT, for instance, might include a hydrogen bond acceptor to interact with the hinge region of the kinase, a hydrophobic group to occupy a specific pocket, and an aromatic ring for π-π stacking interactions. nih.gov Similarly, pharmacophore models for 5-LOX and sEH inhibitors would highlight the key interaction points within their respective active sites. nih.govnih.gov

The development of a pharmacophore model for this compound would involve identifying its key chemical features and their spatial arrangement. This model could then be compared to existing pharmacophore models for c-KIT, 5-LOX, and sEH to provide a preliminary assessment of its potential inhibitory activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unam.mx It is widely used to predict the binding mode and estimate the binding affinity of a small molecule to a protein target. The binding affinity is often expressed as a docking score, with more negative values indicating a stronger predicted interaction.

c-KIT Kinase: The c-KIT receptor tyrosine kinase is a well-known target in cancer therapy. Docking studies of this compound into the ATP-binding site of c-KIT could reveal potential interactions with key amino acid residues. acs.orgresearchgate.net The indolinone scaffold is a common feature in many known c-KIT inhibitors, suggesting that this compound could potentially form hydrogen bonds with the hinge region of the kinase, a critical interaction for kinase inhibition. The mercapto group could also participate in hydrogen bonding or metal coordination, depending on the specific residues in the binding pocket.

5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govnih.gov The active site of 5-LOX contains a non-heme iron atom that is crucial for its catalytic activity. Docking studies could explore whether the mercapto group of this compound can coordinate with this iron atom, a common mechanism for 5-LOX inhibitors. wikipedia.orgresearchgate.net The aromatic and hydrophobic parts of the molecule could also form favorable interactions with hydrophobic residues in the active site. nih.govmdpi.com

Soluble Epoxide Hydrolase (sEH): sEH is an enzyme involved in the metabolism of anti-inflammatory epoxy fatty acids. acs.orgrsc.org Inhibition of sEH is a promising strategy for treating inflammatory and cardiovascular diseases. The active site of sEH has a catalytic triad (B1167595) and hydrophobic pockets. Docking simulations could predict how this compound fits into the active site of sEH. The carbonyl oxygen could act as a hydrogen bond acceptor, while the mercapto group could interact with the catalytic residues.

| Target | Potential Binding Interactions | Key Moieties of this compound Involved |

| c-KIT Kinase | Hydrogen bonding with hinge region, hydrophobic interactions. | Indolinone N-H, Carbonyl oxygen, Aromatic ring. |

| 5-Lipoxygenase (5-LOX) | Coordination with catalytic iron, hydrophobic interactions. | Mercapto group (sulfur), Aromatic ring, Dimethyl groups. |

| Soluble Epoxide Hydrolase (sEH) | Hydrogen bonding with catalytic triad, hydrophobic interactions. | Carbonyl oxygen, Mercapto group, Aromatic ring. |

This interactive table summarizes the hypothetical binding interactions of this compound with the specified biological targets as predicted by molecular docking principles.

Analysis of Supramolecular Interactions and Noncovalent Forces

The arrangement of molecules in the solid state is governed by a complex interplay of noncovalent interactions, which collectively determine the crystal packing and the resulting macroscopic properties of the material. nih.govmdpi.com

The crystal structure of this compound, if determined, would reveal the specific supramolecular assemblies formed through various noncovalent forces. Based on its molecular structure, several types of interactions can be anticipated:

Hydrogen Bonding: The N-H group of the indolinone ring and the S-H group of the mercapto moiety can act as hydrogen bond donors, while the carbonyl oxygen and the sulfur atom can act as hydrogen bond acceptors. This could lead to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice. researchgate.netnih.gov

π-π Stacking: The aromatic benzene ring of the indolinone scaffold can participate in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal structure. researchgate.net

van der Waals Forces: The dimethyl groups and other nonpolar regions of the molecule will engage in weaker van der Waals interactions, which are crucial for efficient packing in the solid state.

The analysis of these supramolecular interactions is essential for understanding the compound's physical properties, such as its melting point, solubility, and stability, which are critical parameters for its development as a pharmaceutical agent. Hirshfeld surface analysis is a powerful computational tool that can be used to visualize and quantify these intermolecular contacts in a crystal structure. unam.mx

Host-Guest Complexation with Cyclodextrins

The encapsulation of a "guest" molecule within a "host" molecule is a central concept in supramolecular chemistry. Cyclodextrins (CDs) are common host molecules used extensively in the pharmaceutical field. nih.govmdpi.com They are cyclic oligosaccharides composed of glucose units, forming a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. oatext.comnih.gov This unique structure allows them to encapsulate non-polar guest molecules, or parts of them, within their cavity. mdpi.comoatext.com

The formation of such host-guest inclusion complexes can significantly alter the physicochemical properties of the guest molecule, often leading to enhanced aqueous solubility, stability, and bioavailability. nih.govnih.gov

Theoretical Modeling of Complexation

Computational methods are invaluable for studying the inclusion process of a molecule like this compound with various cyclodextrins (e.g., α-CD, β-CD, and γ-CD, which contain six, seven, and eight glucose units, respectively). oatext.comnih.gov Molecular modeling techniques, from semi-empirical methods to more robust Density Functional Theory (DFT) calculations, can predict the most stable orientation of the guest molecule inside the CD cavity and quantify the energetics of the complexation. nih.govnih.govaqa.org.ar

Key parameters obtained from these simulations include:

Binding Energy/Complexation Energy (ΔE): This value indicates the energetic favorability of the inclusion complex. A more negative value suggests a more stable complex. For example, theoretical studies on the drug mitiglinide (B115668) with different cyclodextrins showed that the complex with γ-CD was the most energetically favored. nih.govresearchgate.net

Stoichiometry: Computational studies can help confirm the molar ratio of the host-guest complex, which is typically 1:1. nih.gov

Intermolecular Interactions: The primary driving forces for complexation are often hydrophobic and van der Waals interactions between the guest molecule and the non-polar CD cavity. oatext.com Additionally, hydrogen bonds can form between the guest and the hydroxyl groups on the rim of the cyclodextrin (B1172386), further stabilizing the complex. nih.gov

For this compound, it is hypothesized that the hydrophobic dimethylindolinone core would be encapsulated within the cyclodextrin cavity. Theoretical calculations would be essential to determine which cyclodextrin (α, β, or γ) provides the best fit and the most stable complex, based on the size of its cavity relative to the guest molecule.

Table 1: Illustrative Thermodynamic Data for Host-Guest Complexation

This table shows representative data that would be calculated in a computational study of the 1:1 complexation of a guest molecule with different cyclodextrins.

| Host Molecule | Binding Energy (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

| α-Cyclodextrin | -9.5 | -10.2 | -2.3 |

| β-Cyclodextrin | -14.2 | -15.1 | -3.0 |

| γ-Cyclodextrin | -11.8 | -12.5 | -2.4 |

Note: Data are illustrative and not specific to this compound.

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are critical in determining the structure, stability, and function of chemical and biological systems. NCI analysis is a computational tool that allows for the identification and visualization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. researchgate.netyoutube.com

The method is based on the electron density (ρ) and its derivative, specifically the reduced density gradient (s). researchgate.netchemtools.org Regions of non-covalent interaction are characterized by low electron density and a low reduced density gradient. chemtools.org By plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished.

The results are typically visualized as:

2D Scatter Plots: These graphs show spikes in the low-density, low-gradient regions, which are signatures of non-covalent interactions. chemtools.org

3D Isosurface Maps: These provide a visual representation of the spatial location of NCIs within the molecule. The isosurfaces are colored to differentiate the interaction type:

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, attractive interactions such as van der Waals forces.

Red: Repulsive interactions, indicating steric clashes. youtube.comchemtools.org

For this compound, an NCI analysis would reveal intramolecular interactions, such as potential weak hydrogen bonding involving the mercapto (-SH) and amide (N-H) groups, as well as van der Waals interactions within the ring system. It would also be crucial for studying intermolecular interactions, for instance, how the molecule dimerizes or binds to a biological target. The analysis could identify the specific atoms involved and the nature of the forces that govern its supramolecular architecture. researchgate.net

Table 2: Types of Noncovalent Interactions and Their Characteristics

This table outlines the general characteristics of interactions that can be identified with NCI analysis.

| Interaction Type | Description | Typical sign(λ₂)ρ(r) Value | Isosurface Color |

| Hydrogen Bonds | Strong, directional attractive forces between a hydrogen atom and an electronegative atom (e.g., O, N). | Large and negative | Blue |

| Van der Waals | Weak, non-directional attractive forces arising from temporary fluctuations in electron density. | Near zero | Green |

| Steric Repulsion | Repulsive forces that occur when non-bonded atoms are forced too close to one another. | Large and positive | Red |

Note: The sign(λ₂)ρ(r) values are given in atomic units (a.u.).

Machine Learning and Chemoinformatics in Molecular Property Prediction

Machine learning (ML) has become an indispensable tool in chemoinformatics and drug discovery, enabling the rapid prediction of molecular properties and bypassing time-consuming and expensive experimental work. nih.govresearchgate.net These approaches use algorithms to learn patterns from large datasets of existing molecules to predict the properties of new, un-synthesized compounds. mit.eduarxiv.org

The typical workflow for predicting properties of a molecule like this compound involves several key steps:

Molecular Representation: The chemical structure must be translated into a numerical format that an ML model can understand. mit.edu This is achieved using molecular descriptors or "fingerprints," which can be 2D or 3D and encode information about topology, functional groups, or electronic properties. nih.gov

Model Training: A dataset containing the structures and known properties of many diverse compounds is used to train an ML algorithm. Common algorithms include tree-based methods (like Gradient Boosting), support vector machines, and deep neural networks. researchgate.netarxiv.org The model learns the complex, often non-linear relationships between the structural features and the property of interest. arxiv.org

Property Prediction: Once trained, the model can be used to predict properties for new molecules. For this compound, ML models could predict a wide range of properties, including:

Physicochemical Properties: Melting point, boiling point, solubility, and vapor pressure. mit.eduarxiv.org

Biological Activity: Predicting its potential as an inhibitor for a specific enzyme or its likelihood of having cytotoxic effects against cancer cell lines. nih.govnih.gov

Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion (ADME) profiles.

Explainable AI (XAI) techniques can be applied to understand the model's predictions, identifying which specific molecular substructures or features are most influential for a given property. nih.gov This provides valuable insights for rational drug design, suggesting how the molecule could be modified to enhance desired properties.

Table 3: Example of Machine Learning Model Performance for Property Prediction

This table illustrates a hypothetical comparison between experimental values and values predicted by different ML models for a key molecular property.

| Property | Experimental Value | Predicted (Model A: Gradient Boosting) | Predicted (Model B: Neural Network) |

| Solubility (logS) | -3.5 | -3.7 | -3.4 |

| Melting Point (°C) | 185 | 192 | 183 |

| Binding Affinity (pIC₅₀) | 6.8 | 6.5 | 6.9 |

Note: Data are illustrative and not specific to this compound.

Biological Activity and Mechanistic Studies of 5 Mercapto 3,3 Dimethylindolin 2 One Derivatives in Vitro Focus

Antineoplastic Activity and Cellular Selectivity

Evaluation of Broad-Spectrum Antitumor Efficacy in Cell-Based Assays

Indolin-2-one derivatives have demonstrated notable broad-spectrum antitumor activity in various laboratory-based assays. Studies on related structures, such as 5-bromo-7-azaindolin-2-one derivatives, revealed significant potency against multiple cancer cell lines. nih.govmdpi.com For instance, one of the most active compounds from a synthesized series, compound 23p , exhibited IC₅₀ values ranging from 2.357 to 3.012 μM against HepG2 (liver cancer), A549 (lung cancer), and Skov-3 (ovarian cancer) cell lines. nih.govmdpi.com This potency was considerably greater than the reference drug Sunitinib (B231), a multi-kinase inhibitor also based on the indolin-2-one core, which showed IC₅₀ values between 31.594 and 49.036 μM against the same cell lines. nih.govmdpi.com

Similarly, a series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives were synthesized and screened for anticancer activity against HeLa (cervical cancer), IMR-32 (neuroblastoma), and MCF-7 (breast cancer) cell lines. nih.gov These compounds produced a dose-dependent inhibition of cell growth, with IC₅₀ values for all tested derivatives falling between 10.64 and 33.62 μM. nih.gov

Table 1: Broad-Spectrum Antitumor Activity of Indolin-2-one Derivatives

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative indolin-2-one derivatives against various human cancer cell lines.

| Derivative | Cell Line | Cancer Type | IC₅₀ (μM) | Reference Drug | Reference IC₅₀ (μM) |

| Compound 23p | HepG2 | Liver | 2.357 | Sunitinib | 31.594 |

| A549 | Lung | 2.871 | Sunitinib | 49.036 | |

| Skov-3 | Ovarian | 3.012 | Sunitinib | 39.871 | |

| VIb-d Series | HeLa | Cervical | 10.64 - 33.62 | Cisplatin | Comparable |

| IMR-32 | Neuroblastoma | 10.64 - 33.62 | Cisplatin | Comparable | |

| MCF-7 | Breast | 10.64 - 33.62 | Cisplatin | Comparable |

Analysis of Potency and Selectivity against Specific Cancer Cell Lines

A critical aspect of anticancer drug development is selectivity—the ability of a compound to target cancer cells while sparing normal, healthy cells. Studies on pyrazolylindolin-2-one based coumarin (B35378) derivatives have provided insights into this aspect. The five most potent derivatives from this series (4j, 4f, 5i, 5f, and 4i ) were evaluated for their cytotoxicity against both the human malignant melanoma cell line A375 and normal human skin fibroblast (HSF) cells. nih.gov

These compounds exhibited high potency against the A375 melanoma cells, with IC₅₀ values as low as 0.96 μM. nih.gov Importantly, they showed relatively low toxicity toward the normal HSF cells, with IC₅₀ values ranging from 3.26 to 9.58 μM. nih.gov This difference in activity allows for the calculation of a selectivity index (SI), which is the ratio of the IC₅₀ value in normal cells to that in cancer cells. Compound 4j was identified as the safest and most selective, with an SI of 9.9, indicating it is nearly ten times more toxic to melanoma cells than to normal skin cells. nih.gov

Table 2: Potency and Selectivity of Pyrazolylindolin-2-one Derivatives

This table shows the cytotoxic activity (IC₅₀) of selected derivatives against a melanoma cell line (A375) and a normal fibroblast cell line (HSF), along with their calculated selectivity index (SI).

| Compound | A375 IC₅₀ (μM) | HSF IC₅₀ (μM) | Selectivity Index (SI) |

| 4j | 0.96 | 9.58 | 9.9 |

| 4f | 1.114 | 4.18 | 3.6 |

| 5i | 1.02 | 3.63 | 3.5 |

| 5f | 1.09 | 3.59 | 3.3 |

| 4i | 1.28 | 3.26 | 2.5 |

Enzyme Inhibition Profiling

Kinase Inhibition Studies (e.g., c-KIT Kinase)

The indolin-2-one scaffold is a core component of several approved kinase inhibitors, validating its importance in this area. nih.govresearchgate.net Sunitinib, an oxindole-based drug, is a multi-kinase inhibitor targeting receptor tyrosine kinases such as VEGFR, PDGFR, and c-KIT. researchgate.net The c-KIT kinase is a well-established therapeutic target in certain cancers, including gastrointestinal stromal tumors (GIST), and its dysregulation can lead to tumorigenesis. mdpi.com

Research has shown that novel derivatives can exhibit potent kinase inhibition. For example, the most promising pyrazolylindolin-2-one derivative, 4j , was found to be a dual inhibitor of BRAF V600E (IC₅₀ = 1.033 μM) and VEGFR-2 (IC₅₀ = 0.64 μM). nih.gov Another oxindole-based derivative, 5l , was identified as a potent dual inhibitor of FLT3 (IC₅₀ = 36.21 nM) and CDK2 (IC₅₀ = 8.17 nM), proving to be three times more effective against CDK2 than sunitinib. nih.gov These findings underscore the potential of this chemical class to produce potent and selective kinase inhibitors targeting critical pathways in cancer cell proliferation. nih.goved.ac.uk

Table 3: Kinase Inhibition Profile of Indolin-2-one Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) of specific derivatives against various protein kinases.

| Derivative | Target Kinase | IC₅₀ |

| Compound 4j | BRAF V600E | 1.033 μM |

| VEGFR-2 | 0.64 μM | |

| Compound 5l | FLT3 | 36.21 nM |

| CDK2 | 8.17 nM | |

| Sunitinib (Reference) | CDK2 | 27.90 nM |

Investigation of Dual Enzyme Inhibitory Activity (e.g., 5-Lipoxygenase, Soluble Epoxide Hydrolase)

The arachidonic acid cascade is a key pathway in inflammation, and simultaneous inhibition of multiple enzymes within this cascade can lead to synergistic effects. nih.govnih.gov Researchers have successfully designed and synthesized dual inhibitors of 5-lipoxygenase (5-LO) and soluble epoxide hydrolase (sEH) based on the indolin-2-one structure. nih.govnih.gov

A rationally designed prototype, KM55 , demonstrated potent in vitro inhibition of both enzymes. nih.gov This dual inhibitory action was shown to be effective in a cellular context; KM55 attenuated the formation of leukotrienes in human whole blood and significantly inhibited the adhesion of leukocytes to endothelial cells, a key process in the inflammatory response. nih.gov The development of such dual inhibitors represents a promising strategy for creating anti-inflammatory agents with enhanced efficacy. nih.gov

Potential for Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) is a critical enzyme that, like 5-LO, metabolizes arachidonic acid to produce prostaglandins, which are mediators of inflammation, pain, and fever. youtube.com The enzyme has two main isoforms, COX-1 and COX-2. nih.govnih.gov COX-1 is typically involved in baseline physiological functions, such as protecting the stomach lining, while COX-2 is induced during inflammation. youtube.comnih.gov

While direct studies evaluating 5-Mercapto-3,3-dimethylindolin-2-one derivatives specifically for COX inhibition are not extensively documented in the provided research, their proven activity as 5-LO inhibitors suggests a potential for interaction with the broader arachidonic acid pathway. nih.gov Since both COX and 5-LO enzymes utilize the same substrate (arachidonic acid), compounds designed to interact with one part of this cascade may possess inhibitory potential against other branches. youtube.com Therefore, investigating the COX-1/COX-2 inhibitory activity of this class of compounds is a logical next step to fully characterize their anti-inflammatory profile.

Limited Research on this compound Derivatives Hinders In-Depth Analysis

An extensive review of scientific literature reveals a significant lack of specific research on the biological activity and mechanistic studies of this compound derivatives. While the broader class of indolin-2-one compounds is a well-established scaffold in medicinal chemistry, with numerous derivatives investigated for a wide range of therapeutic applications, this particular substituted variant appears to be largely unexplored. Consequently, a detailed analysis of its structure-activity relationships and molecular mechanisms of action, as requested, cannot be provided at this time.

The indolin-2-one core is a privileged structure, known to be a key component in a variety of biologically active molecules, including several approved drugs. Modifications at various positions of the indolin-2-one ring system have historically led to potent inhibitors of protein kinases, which are crucial regulators of cellular processes. For instance, sunitinib and nintedanib (B1663095) are well-known kinase inhibitors built around the oxindole (B195798) (a tautomeric form of indolin-2-one) core. These drugs target key signaling pathways involved in cancer progression.

Furthermore, the introduction of a mercapto (-SH) group, as specified in the requested compound, often imparts unique chemical properties that can influence biological activity. The thiol group can act as a hydrogen bond donor or acceptor, a nucleophile, or a metal chelator, potentially enabling interactions with specific biological targets.

However, despite the potential interest in combining the indolin-2-one scaffold with a mercapto substituent at the 5-position and gem-dimethyl groups at the 3-position, there is no readily available data in the public domain regarding the synthesis, biological evaluation, structure-activity relationship, or mechanism of action of derivatives of this compound. The absence of such foundational research precludes any meaningful discussion on its molecular target engagement or its effects on cellular signaling pathways.

Future research would be necessary to first synthesize a library of this compound derivatives. Subsequently, these compounds would need to be screened against various biological targets to identify any potential therapeutic activities. Only after initial "hits" are identified could a systematic investigation into the structure-activity relationship and the molecular mechanism of action be undertaken. Until such studies are conducted and published, the biological potential of this specific chemical entity remains unknown.

Emerging Applications and Material Science Perspectives of 5 Mercapto 3,3 Dimethylindolin 2 One

Exploration as Non-Linear Optical (NLO) Materials

The field of non-linear optics (NLO) investigates the interaction of light with materials where the material's response is not proportional to the intensity of the incident light. This phenomenon is crucial for developing advanced photonic and optoelectronic devices used in optical computing, data storage, and optical switching. nih.gov Materials with strong NLO properties can manipulate light in ways not possible with linear optics, such as changing its frequency or amplifying its intensity. nih.gov

Recent research has highlighted the potential of various organic molecules, including derivatives of biindole, as promising candidates for NLO materials. researchgate.net The NLO properties of these compounds are often linked to their thermo-optic coefficient and dipole moment. researchgate.net While direct experimental data on the NLO properties of 5-Mercapto-3,3-dimethylindolin-2-one is still emerging, theoretical calculations and comparisons with structurally similar compounds suggest its potential in this area. nih.gov The presence of donor and acceptor groups within a molecule's structure plays a critical role in enhancing its NLO response. researchgate.net The unique structure of this compound, with its electron-donating mercapto group and electron-withdrawing carbonyl group on the indolinone core, provides a framework that could be tailored to optimize NLO characteristics. Further structural modifications and detailed experimental investigations, such as Z-scan measurements, are necessary to fully elucidate its NLO absorption coefficient and nonlinear refraction index.

Applications in Photochromic and Photo-responsive Systems

Photochromic materials exhibit a reversible change in their optical properties, such as color, upon exposure to electromagnetic radiation. This characteristic makes them suitable for applications like smart windows, optical data storage, and molecular switches. While specific studies on the photochromic properties of this compound are not extensively documented, its structural motifs are found in classes of compounds known for their photo-responsive behavior.

The indolinone core is a key component in many photochromic spiropyrans and spirooxazines. The reversible ring-opening and ring-closing mechanism in these molecules upon irradiation with UV and visible light, respectively, is the basis for their photochromism. The presence of the mercapto group in the 5-position of the indolinone ring in this compound offers a site for further chemical modification, allowing for the synthesis of novel photochromic systems with potentially enhanced performance characteristics.

Utility in Fluorescence Imaging and Bioprobe Design

Fluorescence imaging is a powerful technique in biomedical research and diagnostics, enabling the visualization of biological processes at the cellular and molecular level. The design of effective fluorescent probes is central to this field, with a continuous search for molecules that exhibit high sensitivity, selectivity, and biocompatibility.

Design of Fluorous-Soluble Fluorophores for Advanced Imaging

The development of novel fluorophores with specific properties is crucial for advancing imaging techniques. One area of interest is the creation of fluorous-soluble fluorophores. While not directly about this compound, research into the synthesis of fluorous 3,4-dihydro-2(1H)-pyridone-5-carboxylates highlights the strategy of incorporating fluorine to create compounds with unique solubility and potential for imaging applications. mdpi.com This approach could be conceptually applied to this compound to develop new classes of imaging agents.

Furthermore, the synthesis of stabilized fluorescent isoindoles through a three-component assembly of an amine, a thiol, and an aromatic dialdehyde (B1249045) demonstrates a versatile method for creating diverse fluorophores. nih.gov The mercapto group of this compound makes it a suitable thiol component for such reactions, potentially leading to novel fluorescent probes with tailored properties.

Bioconjugation Strategies for Enhanced Functionalization

The ability to attach fluorescent probes to biomolecules, a process known as bioconjugation, is essential for targeted imaging. The mercapto group (-SH) on this compound is a key functional handle for various bioconjugation strategies. For instance, mercapto acids are used to coat quantum dots, providing a surface with carboxylic acid and amino functional groups for attachment to proteins and other biomolecules. utoronto.caresearchgate.net This strategy renders the quantum dots water-soluble and biocompatible, crucial for their use in biological environments. utoronto.ca

Similarly, the thiol group of this compound can readily react with maleimides, haloacetamides, and other thiol-reactive groups present on proteins and other biological macromolecules. This allows for the site-specific labeling of these targets, enabling their visualization and tracking within living cells and organisms. The development of coumarin-acridone based fluorescent probes for detecting metal ions like Fe³⁺ in living cells and zebrafish further illustrates the potential of designing small molecule probes for specific biological applications. mdpi.com These probes often rely on specific functional groups for both ion binding and fluorescence modulation, and the versatile chemistry of the mercapto group could be exploited in similar designs.

Contributions to Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in the pharmaceutical industry for identifying lead compounds for drug development. nih.gov This approach starts with the identification of small, low-molecular-weight chemical fragments (typically < 300 Da) that bind weakly to a biological target. nih.govresearchgate.net These fragments are then optimized and grown into more potent, drug-like molecules. nih.gov FBDD offers advantages over traditional high-throughput screening by exploring chemical space more efficiently and often leading to leads with better physicochemical properties. nih.gov

The structure of this compound, with a molecular weight well within the typical range for fragments, makes it an attractive candidate for inclusion in fragment libraries. Its indolinone core is a privileged scaffold found in many biologically active compounds, and the mercapto group provides a reactive handle for linking fragments or for direct interaction with target proteins, such as in the active sites of cysteine proteases. The utility of FBDD has been demonstrated in developing inhibitors for challenging targets, including protein-protein interactions. nih.gov

Role as Versatile Building Blocks in Advanced Organic Synthesis

The chemical reactivity and functional group arrangement of this compound make it a valuable building block in advanced organic synthesis. The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure.

The indolinone skeleton itself is a core component of numerous natural products and pharmaceuticals. The presence of the mercapto group at the 5-position, a nucleophilic thiol, allows for a wide range of chemical transformations. It can participate in reactions such as S-alkylation, S-arylation, and addition to α,β-unsaturated systems, enabling the construction of diverse molecular architectures. Furthermore, the lactam functionality within the indolinone ring can be manipulated, and the gem-dimethyl group at the 3-position can influence the conformation and properties of the resulting molecules. The versatility of similar heterocyclic structures, such as 3,4-dihydro-2(1H)-pyridones, as synthetic precursors for a variety of biologically active compounds has been well-documented. mdpi.com Similarly, other heterocyclic compounds are recognized as essential building blocks for constructing more complex molecules. researchgate.net The strategic use of this compound as a starting material allows synthetic chemists to efficiently access novel compounds with potential applications in materials science, medicinal chemistry, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.